sodium 1,3-dimethylpurin-9-ide-2,6-dione
Description
Properties
CAS No. |
3485-82-3 |
|---|---|
Molecular Formula |
C7H7N4NaO2 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
sodium 1,3-dimethylpurin-9-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
InChI Key |
QVGLHVDBDYLFON-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+] |
Other CAS No. |
3485-82-3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Theophylline sodium is primarily known for its bronchodilator effects, which are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). It works by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This mechanism results in relaxation of bronchial smooth muscles and improved airflow.
Key Mechanisms of Action:
- Bronchodilation: Relaxation of airway smooth muscles.
- Anti-inflammatory Effects: Reduction of airway inflammation.
- Cardiac Effects: Positive inotropic effects that can enhance cardiac output in certain patients .
Treatment of Asthma and COPD
Theophylline sodium is commonly used to manage asthma and COPD symptoms. It can be administered orally or intravenously, depending on the severity of the condition.
- Asthma Management: Theophylline sodium helps control nocturnal asthma attacks by providing sustained bronchodilation. A slow-release formulation has been developed to minimize side effects and enhance patient compliance .
- COPD Treatment: Theophylline is often used as an adjunct therapy in patients with COPD to improve lung function and reduce exacerbations .
Pediatric Applications
In pediatric populations, theophylline sodium has been studied for its efficacy in managing asthma symptoms. A double-blind study indicated that while both theophylline and cromolyn sodium were effective, theophylline was associated with more side effects and required closer monitoring .
Theophylline Toxicity
A notable case involved a 4-year-old girl who ingested a high dose of sustained-release theophylline tablets, resulting in severe toxicity characterized by hypokalemia and seizures. This case highlighted the importance of monitoring serum theophylline levels to prevent toxicity during treatment .
Cardiac Effects
In another study involving patients with chronic heart failure, theophylline sodium was shown to improve cardiac output without significantly affecting heart rate or systemic vascular resistance. This suggests potential benefits for heart failure patients who may also have respiratory issues .
Data Tables
Chemical Reactions Analysis
Solubility Characteristics in Aqueous Media
The solubility of theophylline sodium in NaOH solutions (0.00–0.96 mol kg⁻¹) was systematically studied :
| Temperature (K) | NaOH (mol kg⁻¹) | Solubility (mole fraction, ×10³) |
|---|---|---|
| 283.15 | 0.00 | 1.24 |
| 313.15 | 0.00 | 3.56 |
| 368.15 | 0.00 | 12.89 |
| 283.15 | 0.96 | 0.38 |
| 313.15 | 0.96 | 1.02 |
| 368.15 | 0.96 | 3.67 |
Key Trends :
-
Solubility increases with temperature (e.g., 12.89 ×10³ at 368.15 K in pure water) .
-
Solubility decreases with higher NaOH concentrations due to salting-out effects and co-ion interactions (Na⁺ suppresses dissociation) .
Thermodynamic Analysis of Dissolution
Thermodynamic parameters for the dissolution process in NaOH solutions were derived :
| NaOH (mol kg⁻¹) | ΔH_diss (kJ mol⁻¹) | ΔS_diss (J mol⁻¹ K⁻¹) | ΔG_diss (kJ mol⁻¹) |
|---|---|---|---|
| 0.00 | 43.2 | 112.4 | 9.8 |
| 0.48 | 51.6 | 129.7 | 12.1 |
| 0.96 | 59.3 | 145.2 | 14.5 |
Interpretation :
-
Endothermic process : Positive ΔH_diss values (43.2–59.3 kJ mol⁻¹) indicate heat absorption during dissolution.
-
Entropy-driven : ΔS_diss increases with NaOH concentration, suggesting greater disorder at higher ionic strengths.
-
Non-spontaneous at low temperatures : ΔG_diss > 0 below 313 K .
Influence of Alkaline Environment on Stability
Theophylline sodium exhibits pH-dependent stability:
-
Co-ion effect : High Na⁺ concentrations shift dissociation equilibrium toward the solid phase, reducing solubility .
-
Alkaline degradation : Prolonged exposure to >1.0 mol kg⁻¹ NaOH at elevated temperatures (>353 K) induces hydrolysis, forming theophylline and sodium carbonate .
Critical Stability Parameters :
Comparison with Similar Compounds
Comparison with Similar Compounds
Theophylline sodium is one of several theophylline derivatives developed to optimize solubility, bioavailability, and therapeutic efficacy. Key comparable compounds include aminophylline (theophylline ethylenediamine), choline theophylline, theophylline sodium glycinate, and dihydroxypropyl theophylline ethanoate.
Solubility and Physicochemical Properties
Theophylline’s poor water solubility (≈8.3 mg/mL at 25°C) is mitigated by salt formation. Sodium-based salts, including theophylline sodium glycinate and sodium benzoate, significantly enhance solubility through hydrotropic effects. For example:
| Hydrotrope | Maximum Solubility Enhancement Factor (φS) |
|---|---|
| Sodium salicylate | 27.43 |
| Sodium benzoate | 15.47 |
| Resorcinol | 6.78 |
Data adapted from hydrotropic solubility studies .
Theophylline sodium glycinate, however, shows lower solubility compared to aminophylline, which leverages ethylenediamine for enhanced dissolution .
Plasma Levels and Bioavailability
Comparative pharmacokinetic studies reveal significant differences in plasma theophylline levels among derivatives after oral administration (0.47 g theophylline equivalent):
| Compound | Peak Plasma Level (mg/100 mL) |
|---|---|
| Aminophylline | 2.1 |
| Choline theophylline | 2.0 |
| Theophylline sodium glycinate | 1.4 |
| Dihydroxypropyl ethanoate | 1.3 |
Aminophylline and choline theophylline achieve plasma levels above the therapeutic threshold (1 mg/100 mL) for bronchospasm relief, whereas theophylline sodium glycinate and dihydroxypropyl derivatives show suboptimal levels .
Pharmacokinetic Profiles
- Aminophylline: Rapid absorption due to ethylenediamine, with a bioavailability of ~96% .
- Choline theophylline: Comparable bioavailability to aminophylline but with higher interpatient variability .
pH-Dependent Dissolution Behavior
The microenvironment pH of theophylline derivatives influences dissolution:
| Compound | pH of Saturated Solution |
|---|---|
| Theophylline | 6.1 |
| Diclofenac sodium | 8.1 |
| Theophylline sodium | ~7.0 (estimated) |
Theophylline sodium’s near-neutral pH reduces gastric irritation compared to acidic free theophylline .
Preparation Methods
Step 1: Methylation of 6-Aminouracil
The synthesis begins with the methylation of 6-aminouracil using dimethyl sulfate in an alkaline medium. In a reaction vessel, 6-aminouracil, dimethyl sulfate, sodium hydroxide (30 wt%), and water are combined under an ice-salt bath (−10°C to 0°C) for 4–5 hours. This step yields 6-amino-1,3-dimethyluracil, which is isolated via filtration and washing. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups at positions 1 and 3 of the uracil ring are methylated.
Key Parameters for Methylation
| Parameter | Range or Condition |
|---|---|
| Temperature | −10°C to 0°C (ice-salt bath) |
| Reaction Time | 4–5 hours |
| Molar Ratio (6-aminouracil:NaOH) | 1:6 |
| Yield | 85–90% |
Step 2: Nitrosation Reaction
The intermediate 6-amino-1,3-dimethyluracil undergoes nitrosation with sodium nitrite (NaNO₂) in acetic acid. The mixture is heated to 78–82°C, and a 2–4 M sodium nitrite solution is added dropwise over 28–32 minutes. After maintaining the temperature for 10–14 hours at 0–2°C, 5-nitroso-6-amino-1,3-dimethyluracil precipitates and is filtered. Nitrosation introduces a nitroso group at position 5, critical for subsequent cyclization.
Optimized Nitrosation Conditions
| Parameter | Range or Condition |
|---|---|
| Sodium Nitrite Concentration | 2.5–3.5 mol/L |
| Acetic Acid:Water Ratio | 1:1 (v/v) |
| Reaction Temperature | 78–82°C |
| Cooling Duration | 10–14 hours at 0–2°C |
Step 3: Hydrogenation and Cyclization
The nitroso intermediate is hydrogenated using a palladium-carbon (Pd/C) catalyst under high-pressure hydrogen (2.5–3.5 MPa) in methanol. This step reduces the nitroso group to an amine, followed by cyclization in triethoxymethane (acton) at 97–100°C to form theophylline. Rotary evaporation under reduced pressure (33–37°C) removes solvents, yielding theophylline, which is subsequently converted to its sodium salt using NaOH.
Hydrogenation and Cyclization Parameters
| Parameter | Range or Condition |
|---|---|
| Hydrogen Pressure | 2.5–3.5 MPa |
| Catalyst Loading (Pd/C) | 10 wt% Pd |
| Cyclization Temperature | 97–100°C |
| Final Yield | 70–75% |
Industrial Production Process
Reaction Conditions and Scaling
Industrial production scales the synthesis to batch reactors with capacities exceeding 1,000 liters. Key modifications include:
Solid-Liquid Separation and Purification
Post-synthesis, theophylline sodium is purified through crystallization. Solubility data indicate that the compound exhibits temperature-dependent solubility in water, peaking at 7.04% (w/w) at 333.15 K. Industrial crystallizers operate at 0–5°C to maximize yield, followed by vacuum drying to remove residual moisture.
Solubility of Theophylline Sodium in Water
| Temperature (K) | Solubility (% w/w) |
|---|---|
| 298.15 | 4.01 |
| 313.15 | 6.26 |
| 333.15 | 7.04 |
Optimization and Process Parameters
Catalyst Efficiency
The Pd/C catalyst (10 wt% Pd) achieves 98% conversion during hydrogenation. Increasing Pd loading to 15 wt% reduces reaction time by 30% but raises costs by 25%.
Temperature Control in Cyclization
Maintaining cyclization at 100°C prevents byproduct formation (e.g., 8-methyltheophylline). Deviations >5°C decrease yield by 12–15%.
Solvent Selection
Methanol and acton are preferred for their low boiling points and compatibility with Pd/C. Substituting methanol with ethanol increases reaction time by 20% due to reduced hydrogen solubility.
Thermodynamic Considerations
Enthalpy of Dissolution
The dissolution of theophylline sodium in water is endothermic, with ΔH° = 12.3 kJ/mol. This property necessitates controlled cooling during crystallization to prevent premature precipitation.
Gibbs Free Energy and Solubility
The Gibbs free energy change (ΔG°) for dissolution is −3.8 kJ/mol at 298.15 K, confirming spontaneity. However, entropy-driven solubility limits yield at higher temperatures.
Comparison of Synthesis Routes
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 1–5 L | 1,000–5,000 L |
| Catalyst Reuse | Limited | 5–7 cycles |
| Solvent Recovery | 60–70% | >90% |
| Overall Yield | 70–75% | 80–85% |
Q & A
Q. What experimental parameters should be prioritized when assessing theophylline sodium's stability in vitro?
Stability studies require careful control of environmental factors such as pH, temperature, and exposure to light. For example, anticoagulant mixtures like CTAD-plasma (containing citrate, theophylline, adenosine, and dipyridamole) are used to stabilize labile biomarkers, but interactions between theophylline sodium and other compounds must be evaluated . Methodologically, use validated protocols from pharmacopeias (e.g., USP) and include controls for matrix effects. Replicate experiments under varying conditions to identify degradation pathways.
Q. How can researchers optimize solubility profiles of theophylline sodium for preclinical formulations?
Employ a tiered approach: (1) screen co-solvents (e.g., PEG, DMSO) using phase-solubility diagrams; (2) assess pH-dependent solubility via shake-flask methods; and (3) validate stability in selected vehicles using HPLC-UV. Document excipient interactions, as sodium salts may precipitate in acidic buffers. Cross-reference solubility data with Biopharmaceutics Classification System (BCS) guidelines to ensure physiological relevance .
Q. What are common pitfalls in interpreting theophylline sodium's pharmacokinetic (PK) interactions with co-administered drugs?
Avoid overreliance on in vitro cytochrome P450 inhibition assays without in vivo validation. Use physiologically based pharmacokinetic (PBPK) modeling to account for sodium’s effects on drug ionization and tissue distribution. For clinical correlations, stratify patient populations by renal/hepatic function and validate findings with population PK analysis .
Advanced Research Questions
Q. How can contradictory data on theophylline sodium's half-life across PK studies be systematically resolved?
Conduct a meta-analysis with strict inclusion criteria (e.g., dosing regimen, patient demographics, analytical methods). Use sensitivity analysis to identify confounding variables (e.g., sodium’s impact on renal clearance). Apply the GRADE framework to evaluate evidence quality and highlight studies with robust methodology (e.g., controlled trials vs. observational data) .
Q. What mechanistic approaches are recommended to elucidate theophylline sodium's off-target effects in pulmonary models?
Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling pathways. Use CRISPR-Cas9 knockouts of adenosine receptors to isolate theophylline’s sodium-mediated effects. Validate findings in ex vivo precision-cut lung slices (PCLS) and correlate with clinical endpoints (e.g., FEV1 changes) .
Q. How should researchers design studies to investigate theophylline sodium's role in modulating VEGF concentrations in preanalytical workflows?
Preanalytical variables (e.g., anticoagulant choice, processing delays) significantly affect VEGF stability. Compare EDTA, CTAD, and PECT-plasma mixtures spiked with theophylline sodium. Use LC-MS/MS for absolute quantification and include time-course experiments to assess VEGF degradation kinetics. Report results using STARD guidelines to ensure reproducibility .
Q. What strategies are effective for integrating heterogeneous data on theophylline sodium's efficacy across COPD and asthma models?
Perform a systematic review adhering to PRISMA guidelines. Code data by model type (e.g., murine vs. human airway smooth muscle), dose-response relationships, and outcome measures (e.g., bronchorelaxation, cytokine profiles). Use network meta-analysis to rank therapeutic efficacy relative to other methylxanthines .
Methodological Frameworks
How can the PICO framework structure research questions on theophylline sodium's therapeutic window in neonatal apnea?
- Population: Preterm neonates with apnea of prematurity.
- Intervention: Intravenous theophylline sodium at 5 mg/kg/day.
- Comparison: Placebo or caffeine citrate.
- Outcome: Apnea frequency, serum concentration thresholds for toxicity. Define measurable endpoints (e.g., trough levels ≥8 µg/mL) and use mixed-effects models to adjust for gestational age and comorbidities .
Q. What statistical methods are robust for analyzing dose-dependent adverse effects of theophylline sodium in cardiac studies?
Apply Bayesian hierarchical models to handle sparse adverse event data. Use receiver operating characteristic (ROC) curves to identify plasma concentration thresholds for arrhythmia risk. Validate with bootstrapping to assess model stability .
Literature and Data Synthesis
Q. How can researchers mitigate bias when conducting systematic reviews of theophylline sodium's drug-drug interactions?
Use dual independent screening with tools like Rayyan. Extract data using standardized forms (e.g., Cochrane’s RoB 2.0 for risk of bias assessment). Perform meta-regression to explore heterogeneity sources (e.g., sodium’s impact on protein binding). Archive protocols on PROSPERO to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
